2-[(1-adamantylmethyl)(4-methylbenzoyl)amino]ethyl 4-methylbenzoate
Overview
Description
2-[(1-adamantylmethyl)(4-methylbenzoyl)amino]ethyl 4-methylbenzoate is a synthetic organic compound characterized by the presence of adamantyl and benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-adamantylmethyl)(4-methylbenzoyl)amino]ethyl 4-methylbenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantylmethyl Intermediate: The synthesis begins with the preparation of the adamantylmethyl intermediate. This can be achieved by reacting adamantane with a suitable alkylating agent under acidic conditions.
Coupling with 4-Methylbenzoyl Chloride: The adamantylmethyl intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base, such as triethylamine, to form the adamantylmethyl benzoyl derivative.
Amination Reaction: The adamantylmethyl benzoyl derivative is subsequently reacted with ethylenediamine to introduce the amino group, forming the desired amide linkage.
Esterification: Finally, the compound is esterified with 4-methylbenzoic acid under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1-adamantylmethyl)(4-methylbenzoyl)amino]ethyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Derivatives with various functional groups.
Scientific Research Applications
2-[(1-adamantylmethyl)(4-methylbenzoyl)amino]ethyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[(1-adamantylmethyl)(4-methylbenzoyl)amino]ethyl 4-methylbenzoate involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the stability and bioavailability of compounds, while the benzoyl group can interact with biological macromolecules, potentially inhibiting their function. The compound may exert its effects through pathways involving enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-adamantylmethyl)(4-chlorobenzoyl)amino]ethyl 4-chlorobenzoate
- 2-[(1-adamantylmethyl)(4-methoxybenzoyl)amino]ethyl 4-methoxybenzoate
Uniqueness
2-[(1-adamantylmethyl)(4-methylbenzoyl)amino]ethyl 4-methylbenzoate is unique due to the presence of both adamantyl and benzoyl groups, which confer distinct physicochemical properties. The combination of these groups can enhance the compound’s stability, bioavailability, and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[1-adamantylmethyl-(4-methylbenzoyl)amino]ethyl 4-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO3/c1-20-3-7-25(8-4-20)27(31)30(11-12-33-28(32)26-9-5-21(2)6-10-26)19-29-16-22-13-23(17-29)15-24(14-22)18-29/h3-10,22-24H,11-19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDZZLUKJRTWIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCOC(=O)C2=CC=C(C=C2)C)CC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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